Methyl 3-methoxy-5-(methylthio)thiophene-2-carboxylate

Catalog No.
S12528695
CAS No.
M.F
C8H10O3S2
M. Wt
218.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-methoxy-5-(methylthio)thiophene-2-carboxy...

Product Name

Methyl 3-methoxy-5-(methylthio)thiophene-2-carboxylate

IUPAC Name

methyl 3-methoxy-5-methylsulfanylthiophene-2-carboxylate

Molecular Formula

C8H10O3S2

Molecular Weight

218.3 g/mol

InChI

InChI=1S/C8H10O3S2/c1-10-5-4-6(12-3)13-7(5)8(9)11-2/h4H,1-3H3

InChI Key

SJQIJNIIRLGYSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(SC(=C1)SC)C(=O)OC

Methyl 3-methoxy-5-(methylthio)thiophene-2-carboxylate is a complex organic compound characterized by its unique thiophene structure. The compound features a methyl group (CH₃) at one end, a methoxy group (-OCH₃) at the 3-position, and a methylthio group (-SCH₃) at the 5-position of the thiophene ring. The core structure includes a carboxylate group (-COO⁻) at the 2-position, which contributes to its reactivity and potential applications in various fields such as organic synthesis and medicinal chemistry .

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
  • Substitution Reactions: Electrophilic and nucleophilic substitutions can occur at different positions on the thiophene ring, allowing for the introduction of various functional groups.
  • Condensation Reactions: Common synthetic methods include Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, which utilize condensation processes to construct the compound.

Research indicates that methyl 3-methoxy-5-(methylthio)thiophene-2-carboxylate exhibits significant biological activity:

  • Anticancer Properties: Some derivatives of thiophene compounds have shown potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects: The compound has been studied for its ability to reduce inflammation.
  • Antimicrobial Activity: Thiophene derivatives are known to possess antimicrobial properties, making them candidates for pharmaceutical development.

The synthesis of methyl 3-methoxy-5-(methylthio)thiophene-2-carboxylate can be achieved through several methods:

  • Gewald Synthesis: A well-documented method involving the reaction of α-cyano esters with sulfur compounds.
  • Paal–Knorr Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.
  • Fiesselmann Synthesis: A synthetic route that employs cyclization reactions to form thiophene derivatives.

These methods are primarily used in research laboratories, while large-scale industrial production details remain limited .

Methyl 3-methoxy-5-(methylthio)thiophene-2-carboxylate is utilized in various applications:

  • Organic Synthesis: It serves as a building block for more complex organic molecules.
  • Materials Science: The compound finds applications in organic semiconductors and organic light-emitting diodes (OLEDs).
  • Pharmaceutical Development: Its biological properties make it a candidate for drug development targeting cancer and inflammatory diseases.

The interaction studies of methyl 3-methoxy-5-(methylthio)thiophene-2-carboxylate focus on its mechanism of action within biological systems. The compound interacts with various molecular targets, including enzymes and receptors, which may explain its observed pharmacological effects. These interactions are influenced by environmental factors such as pH and temperature, highlighting the need for further research to elucidate its precise biochemical pathways.

Methyl 3-methoxy-5-(methylthio)thiophene-2-carboxylate shares structural similarities with other thiophene derivatives. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylateHydroxyl group instead of methoxyExhibits different biological activities
Methyl 5-methylthiophene-2-carboxylateLacks methoxy group; has only methylthio substitutionSimpler structure with different reactivity
SuprofenNonsteroidal anti-inflammatory drugContains a substituted thiophene framework
ArticaineVoltage-gated sodium channel blockerUsed primarily as a dental anesthetic

These compounds highlight the uniqueness of methyl 3-methoxy-5-(methylthio)thiophene-2-carboxylate due to its specific functional groups and potential applications in medicinal chemistry and materials science .

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Exact Mass

218.00713652 g/mol

Monoisotopic Mass

218.00713652 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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